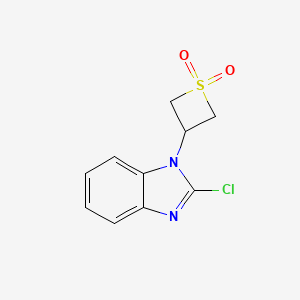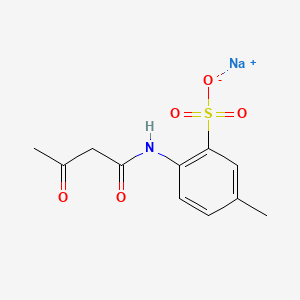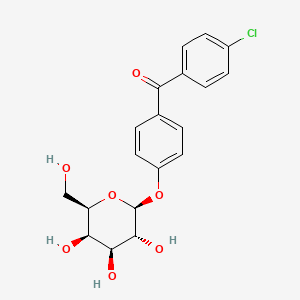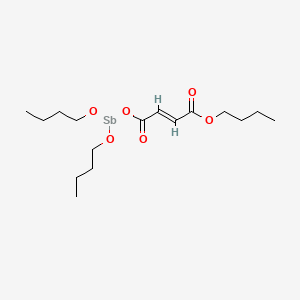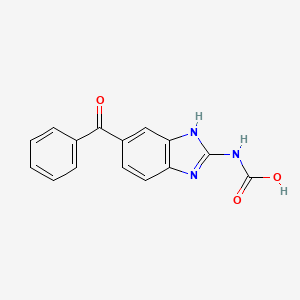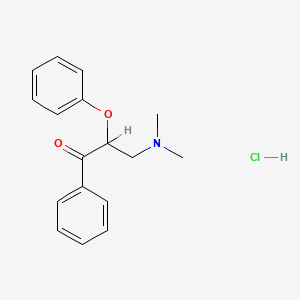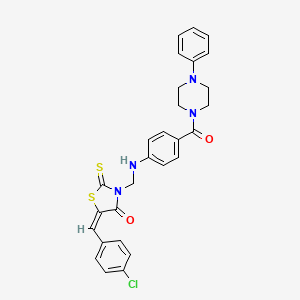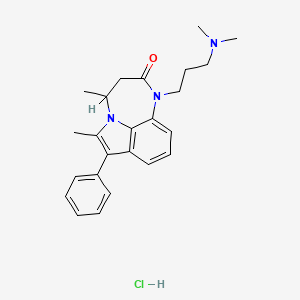
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-4,6-(dimethyl-1-(3-dimethylamino)propyl)-7-phenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-4,6-(dimethyl-1-(3-dimethylamino)propyl)-7-phenyl-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and benzodiazepine rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as dimethylamino and phenyl groups through substitution reactions.
Hydrochloride Formation: Conversion to the monohydrochloride salt form for improved stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions can introduce or replace functional groups, affecting the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: As probes for studying biological processes and as potential therapeutic agents.
Medicine: Potential use as anxiolytics, sedatives, or muscle relaxants.
Industry: Use in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives may exhibit unique pharmacological properties due to their distinct structural features, such as the presence of the pyrrolo ring and specific functional groups.
Propriétés
Numéro CAS |
122807-53-8 |
|---|---|
Formule moléculaire |
C24H30ClN3O |
Poids moléculaire |
412.0 g/mol |
Nom IUPAC |
9-[3-(dimethylamino)propyl]-2,12-dimethyl-3-phenyl-1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one;hydrochloride |
InChI |
InChI=1S/C24H29N3O.ClH/c1-17-16-22(28)26(15-9-14-25(3)4)21-13-8-12-20-23(18(2)27(17)24(20)21)19-10-6-5-7-11-19;/h5-8,10-13,17H,9,14-16H2,1-4H3;1H |
Clé InChI |
ATZIBFNDYVVCHT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(C2=CC=CC3=C2N1C(=C3C4=CC=CC=C4)C)CCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


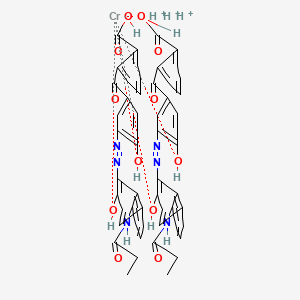
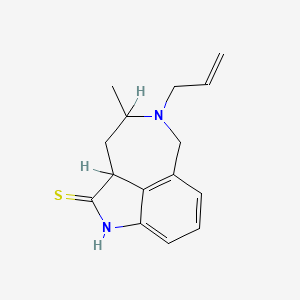
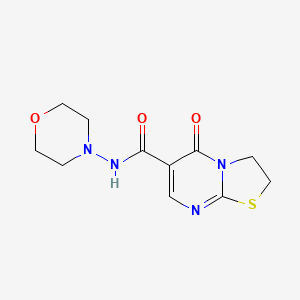
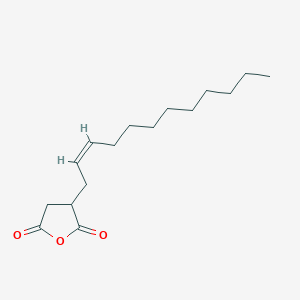
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
